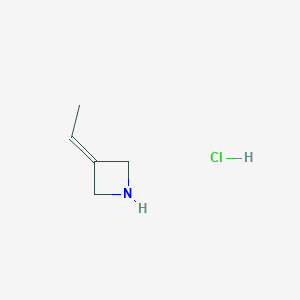
3-Ethylidenazetin; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylideneazetidine;hydrochloride is a chemical compound with the molecular formula C5H9ClN. It is a solid form of amines and is used in various scientific experiments. This compound is known for its unique structure, which includes a four-membered azetidine ring with an ethylidene substituent at the third position.
Wissenschaftliche Forschungsanwendungen
3-Ethylideneazetidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of novel functionalized azetidines.
Biology: The compound’s unique structure makes it a valuable tool in studying the reactivity and stability of azetidine rings.
Medicine: Azetidines, including 3-Ethylideneazetidine;hydrochloride, are explored for their potential use in drug discovery and development.
Industry: The compound is used in the production of polymers and as a chiral template in various industrial processes.
Vorbereitungsmethoden
The preparation of 3-Ethylideneazetidine;hydrochloride involves several synthetic routes. One common method is the hydrogenolysis of 1-(diphenylmethyl)-3-azetidenone to obtain the stable crystalline 3-azetidinone hydrochloride. This intermediate can then be transformed into 3-ethylideneazetidine through olefination with alkylidene (triphenyl)phosphoranes . Industrial production methods often involve the use of γ-haloamines and reduction of β-lactams .
Analyse Chemischer Reaktionen
3-Ethylideneazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylidene group, leading to the formation of various functionalized azetidines.
Common reagents used in these reactions include hydrogen, triphenylphosphoranes, and various nucleophiles. The major products formed from these reactions are functionalized azetidines and spirocyclic azetidine building blocks .
Wirkmechanismus
The mechanism of action of 3-Ethylideneazetidine;hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines drives their reactivity, allowing them to participate in various chemical reactions. The compound’s unique structure enables it to interact with specific molecular pathways, making it a valuable tool in synthetic chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
3-Ethylideneazetidine;hydrochloride can be compared with other azetidines, such as 3-bromo-3-ethylazetidines and 3-alkylideneazetidines. These compounds share the four-membered azetidine ring but differ in their substituents and reactivity. The unique ethylidene group in 3-Ethylideneazetidine;hydrochloride provides distinct reactivity and stability compared to its analogs .
Similar compounds include:
- 3-Bromo-3-ethylazetidines
- 3-Alkylideneazetidines
- Aziridines (related three-membered ring compounds)
These comparisons highlight the uniqueness of 3-Ethylideneazetidine;hydrochloride in terms of its reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
3-ethylideneazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,6H,3-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSSGDQYILTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![4-(benzenesulfonyl)-8-(2-methoxy-5-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)


![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)




